5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
CAS No.: 1566682-60-7
Cat. No.: VC7591651
Molecular Formula: C8H4BrClN2OS
Molecular Weight: 291.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1566682-60-7 |
---|---|
Molecular Formula | C8H4BrClN2OS |
Molecular Weight | 291.55 |
IUPAC Name | 5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Standard InChI | InChI=1S/C8H4BrClN2OS/c9-5-3-1-2-4(6(5)10)7-11-12-8(14)13-7/h1-3H,(H,12,14) |
Standard InChI Key | WYQLTZLKHZGORG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Br)Cl)C2=NNC(=S)O2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione (C₈H₄BrClN₂OS) features a 1,3,4-oxadiazole core fused to a substituted phenyl group. The oxadiazole ring contains two nitrogen atoms and one sulfur atom, while the phenyl substituent bears bromine and chlorine at the 3- and 2-positions, respectively (Figure 1). This substitution pattern distinguishes it from the more commonly studied 4-bromo-2-chloro analog, which has been investigated for thymidine phosphorylase inhibition and anticancer activity .
Table 1: Molecular Properties of 5-(3-Bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Property | Value |
---|---|
Molecular Formula | C₈H₄BrClN₂OS |
Molecular Weight | 291.55 g/mol |
IUPAC Name | 5-(3-bromo-2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione |
CAS Number | Not Available |
SMILES | ClC1=C(C=CC(=C1)Br)C2=NNC(=S)O2 |
The electron-withdrawing halogen substituents (Br and Cl) influence the compound’s electronic distribution, potentially enhancing its interaction with biological targets such as enzymes and nucleic acids .
Synthesis Methodologies
Oxidative Cyclization of Semicarbazones
A widely employed method for synthesizing 1,3,4-oxadiazole derivatives involves the oxidative cyclization of semicarbazones. For example, Rajak et al. reported the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles using bromine in acetic acid under alkaline conditions . Adapting this approach, the 3-bromo-2-chlorophenyl variant could be synthesized by reacting 3-bromo-2-chlorobenzaldehyde with semicarbazide to form the corresponding semicarbazone, followed by oxidative cyclization (Scheme 1).
Scheme 1: Proposed Synthesis via Semicarbazone Cyclization
-
Semicarbazone Formation:
-
Oxidative Cyclization:
This method offers moderate yields (70–85%) and is scalable for gram-scale production .
Hypervalent Iodine-Mediated Desulfurization
Patel et al. demonstrated the use of hypervalent iodine reagents for the desulfurization of thiosemicarbazides to produce 2-amino-1,3,4-oxadiazoles . Applying this strategy, the thione derivative could be synthesized via a two-step process:
-
Thiosemicarbazide Formation:
-
Desulfurization:
This method is notable for its functional group tolerance and high yields (up to 92%) .
Biological Activities and Mechanisms
Thymidine Phosphorylase Inhibition
Bajaj et al. evaluated 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives (e.g., compounds 80 and 81) against the MCF-7 breast cancer cell line, demonstrating IC₅₀ values of 0.98 µM and 1.02 µM, respectively, compared to adriamycin (IC₅₀ = 1.12 µM) . The bromo and chloro substituents’ positions critically influence binding affinity, with para-substituted analogs showing enhanced activity over ortho-substituted ones .
Telomerase Inhibition
Zheng et al. synthesized 2-chloropyridine derivatives bearing 1,3,4-oxadiazole moieties (e.g., compound 70), which inhibited telomerase in SGC-7901 gastric cancer cells (IC₅₀ = 2.3 µM) . Molecular docking revealed that electron-withdrawing groups at the para position of the phenyl ring improve inhibitory potency, suggesting that the 3-bromo-2-chloro isomer’s meta-substitution may reduce efficacy compared to para-substituted analogs .
Antimicrobial Activity
The IJPS study highlighted 1,3,4-oxadiazoles with 3-chloro-1-benzo[b]thiophen-2-yl groups exhibiting antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . Although the 3-bromo-2-chloro derivative’s activity remains untested, its structural similarity suggests potential antimicrobial properties warranting further investigation.
Structure-Activity Relationship (SAR) Considerations
Substituent Position Effects
-
Para vs. Meta Halogenation: Derivatives with para-bromo substituents (e.g., 5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol) show higher thymidine phosphorylase inhibition (IC₅₀ = 0.94 µM) than meta-substituted analogs .
-
Electron-Withdrawing Groups: Bromine and chlorine enhance electrophilic character, facilitating interactions with enzyme active sites. Dual halogenation at adjacent positions (2-chloro, 3-bromo) may sterically hinder binding compared to para-substituted derivatives .
Table 2: Comparative Bioactivity of Halogen-Substituted 1,3,4-Oxadiazoles
Compound | Target Enzyme | IC₅₀ (µM) | Reference |
---|---|---|---|
5-(4-Bromo-2-chlorophenyl)-thione | Thymidine phosphorylase | 0.94 | |
5-(3-Bromo-2-chlorophenyl)-thione | Not Tested | – | – |
5-(4-Chlorophenyl)-thione | Thymidine phosphorylase | 1.12 |
Pharmacological and Industrial Applications
Drug Development Prospects
The compound’s dual halogenation and thione group position it as a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume